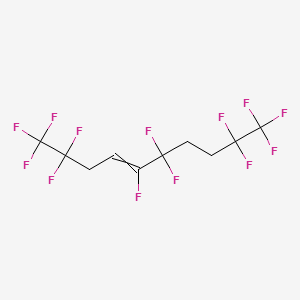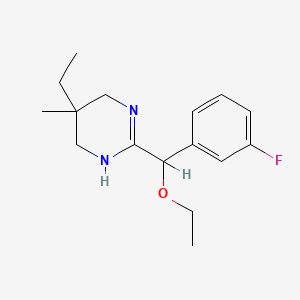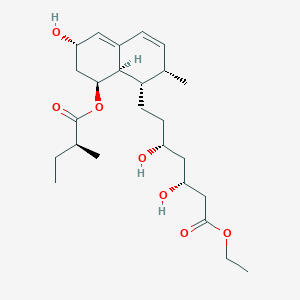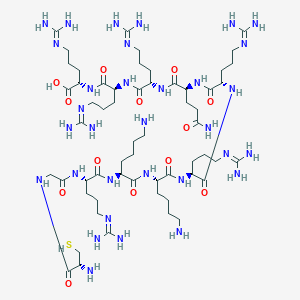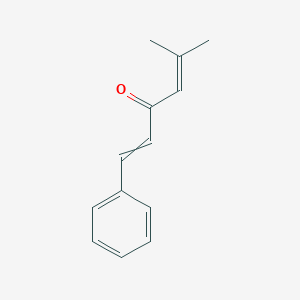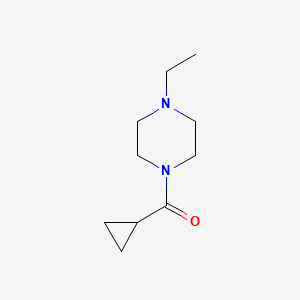
(17Alpha)-17-Hydroxy-3-oxo-pregna-4,6,20-triene-21-carboxylic Acid Gamma-Lactone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(17Alpha)-17-Hydroxy-3-oxo-pregna-4,6,20-triene-21-carboxylic Acid Gamma-Lactone is a complex organic compound with the molecular formula C22H28O3 It is a derivative of pregnane, a steroid nucleus, and features a gamma-lactone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (17Alpha)-17-Hydroxy-3-oxo-pregna-4,6,20-triene-21-carboxylic Acid Gamma-Lactone involves multiple steps, typically starting from simpler steroid precursors. One common method involves the oxidation of pregnane derivatives followed by cyclization to form the gamma-lactone ring. The reaction conditions often require the use of strong oxidizing agents and specific catalysts to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the final product .
Análisis De Reacciones Químicas
Types of Reactions
(17Alpha)-17-Hydroxy-3-oxo-pregna-4,6,20-triene-21-carboxylic Acid Gamma-Lactone undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the lactone ring.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxidized derivatives, while reduction can lead to the formation of alcohols or other reduced forms of the compound .
Aplicaciones Científicas De Investigación
(17Alpha)-17-Hydroxy-3-oxo-pregna-4,6,20-triene-21-carboxylic Acid Gamma-Lactone has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex steroid derivatives.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in hormone-related treatments.
Industry: The compound is used in the production of various steroid-based pharmaceuticals
Mecanismo De Acción
The mechanism of action of (17Alpha)-17-Hydroxy-3-oxo-pregna-4,6,20-triene-21-carboxylic Acid Gamma-Lactone involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to steroid receptors, modulating gene expression, and influencing various cellular processes. The exact pathways and molecular targets are still under investigation, but its structure suggests significant potential for biological activity .
Comparación Con Compuestos Similares
Similar Compounds
- 17-Hydroxy-3-oxo-17Alpha-pregna-4,20-diene-21-carboxylic Acid Gamma-Lactone
- Gamma-Butyrolactone
- Carbohydrate-Based Lactones
Uniqueness
What sets (17Alpha)-17-Hydroxy-3-oxo-pregna-4,6,20-triene-21-carboxylic Acid Gamma-Lactone apart from similar compounds is its unique steroid nucleus combined with a gamma-lactone ring. This combination provides distinct chemical properties and potential biological activities that are not commonly found in other lactones or steroid derivatives .
Propiedades
Fórmula molecular |
C22H26O3 |
|---|---|
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
(8R,9S,10R,13S,14S,17R)-10,13-dimethylspiro[2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-17,5'-furan]-2',3-dione |
InChI |
InChI=1S/C22H26O3/c1-20-9-5-15(23)13-14(20)3-4-16-17(20)6-10-21(2)18(16)7-11-22(21)12-8-19(24)25-22/h3-4,8,12-13,16-18H,5-7,9-11H2,1-2H3/t16-,17+,18+,20+,21+,22-/m1/s1 |
Clave InChI |
VJEJPLSXAMPFHO-WNHSNXHDSA-N |
SMILES isomérico |
C[C@]12CCC(=O)C=C1C=C[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@]45C=CC(=O)O5)C |
SMILES canónico |
CC12CCC(=O)C=C1C=CC3C2CCC4(C3CCC45C=CC(=O)O5)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Potassium;1,1,2,2-tetrafluoroethene;1,1,2,2-tetrafluoro-2-[1,1,1,2,3,3-hexafluoro-3-(1,2,2-trifluoroethenoxy)propan-2-yl]oxyethanesulfonate](/img/structure/B13420525.png)
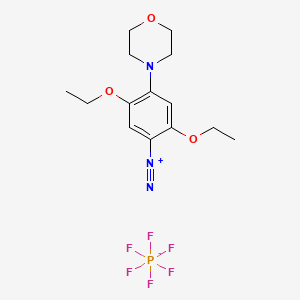

![N-[bis(dimethylamino)-fluorosilyl]-N-methylmethanamine](/img/structure/B13420536.png)

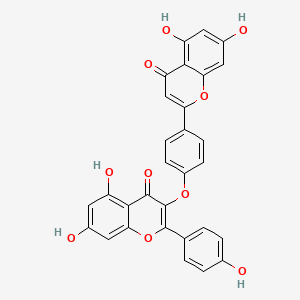
![1-[2-(1H-Pyrazol-4-YL)ethyl]piperazine](/img/structure/B13420546.png)
